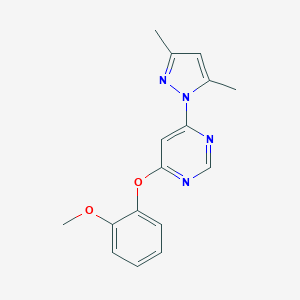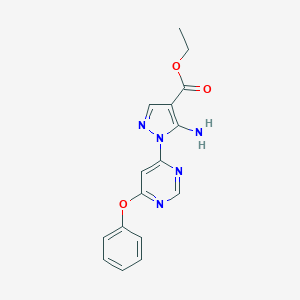
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide, also known as DMF-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMF-10 belongs to the family of nicotinamide derivatives and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is not fully understood. However, it has been suggested that 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide exerts its biological activities by modulating various signaling pathways in cells. For example, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit various biochemical and physiological effects. For example, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the expression of various genes involved in cancer development. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is its relatively easy synthesis method, which allows for large-scale production. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit various biological activities, making it a potential candidate for the development of new therapeutics. However, one of the limitations of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide. One possible direction is the development of new analogs of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide with improved solubility and potency. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide in vivo, which will provide important information for its potential use in humans. Additionally, the study of the mechanism of action of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide will provide important insights into its biological activities and potential therapeutic applications. Finally, the study of the toxicity and safety of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide in vivo will be important for its potential use in humans.
Métodos De Síntesis
The synthesis of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide involves the reaction of 2,6-dichloro-5-fluoronicotinoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction yields 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide as a white crystalline solid with a purity of over 95%. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been widely studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide |
|---|---|
Fórmula molecular |
C13H9Cl2FN2O |
Peso molecular |
299.12 g/mol |
Nombre IUPAC |
2,6-dichloro-5-fluoro-N-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-7-2-4-8(5-3-7)17-13(19)9-6-10(16)12(15)18-11(9)14/h2-6H,1H3,(H,17,19) |
Clave InChI |
BTRUPOARDKFDQI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287596.png)
![3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287597.png)
![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)
![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)




![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)


![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)